molecular formula C19H18N4O2 B2874524 2-(3-甲基苄基)-8-苯基-7,8-二氢咪唑并[2,1-c][1,2,4]三嗪-3,4(2H,6H)-二酮 CAS No. 941917-20-0

2-(3-甲基苄基)-8-苯基-7,8-二氢咪唑并[2,1-c][1,2,4]三嗪-3,4(2H,6H)-二酮

货号: B2874524
CAS 编号: 941917-20-0
分子量: 334.379
InChI 键: MMZPXMBAPIZIIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和抗病毒活性

  • 该化合物已被合成为一类新的嘌呤类似物,这在药物化学中具有重要意义。这些类似物已针对疱疹病毒、鼻病毒和副流感病毒等病毒在组织培养中进行了抗病毒活性测试。在非毒性剂量水平下,观察到对鼻病毒的中等活性 (Kim et al., 1978)

新型杂环化合物的开发

  • 研究人员已经探索了稠合咪唑的合成,包括咪唑并[1,2-b][1,2,4]三唑和咪唑并[5,1-f]-[1,2,4]三嗪衍生物。由于其独特的结构特性,这些化合物在开发新药和材料方面具有重要意义 (Molina et al., 1989)

分析化学中的化学发光

  • 该化合物的某些衍生物已被用作液相色谱中胺的化学发光衍生化试剂。该应用在分析化学中对于胺的检测和定量至关重要 (Ishida et al., 1995)

潜在的生物活性

  • 已经探索了高度官能化的四氢吡啶的合成,包括与 2-(3-甲基苄基)-8-苯基-7,8-二氢咪唑并[2,1-c][1,2,4]三嗪-3,4(2H,6H)-二酮相关的化合物,以了解其潜在的生物活性。这些衍生物在药物研究中很受关注 (Wasilewska et al., 2011)

抑制 4 型磷酸二酯酶

  • 咪唑并[1,5-a]-1,3,5-三嗪的衍生物,其结构与所讨论的化合物相似,已被确定为有效的 4 型磷酸二酯酶抑制剂。这一发现与炎症性疾病和免疫反应特别相关 (Raboisson et al., 2003)

作用机制

Target of Action

The primary target of F2334-0077 is the phosphatidylinositol 3-kinase (PI3K) alpha . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

F2334-0077 is an investigational, highly selective inhibitor and degrader of mutant PI3K alpha . It interacts with its target by inhibiting the PI3K pathway through HER2-dependent degradation . This unique dual mechanism of action may provide well-tolerated, durable disease control for patients with HR-positive/HER2-negative, PIK3CA-mutated advanced breast cancer and potentially can improve outcomes .

Biochemical Pathways

The PI3K-mediated signalling pathway plays an important role in the development of tumours as dysregulation is commonly associated with tumour growth and resistance to antineoplastic agents and radiotherapy . By inhibiting this pathway, F2334-0077 can potentially control the growth and proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of F2334-0077 are currently being evaluated in clinical trials . These studies aim to investigate F2334-0077’s safety, tolerability, and pharmacokinetics when administered orally as a single agent in participants with solid tumours and in combination with endocrine and targeted therapies in participants with breast cancer .

Result of Action

The molecular and cellular effects of F2334-0077’s action result in the inhibition of the PI3K pathway, leading to a decrease in tumour growth and potentially improving patient outcomes . In clinical trials, F2334-0077 has shown promising results, with a clear positive trend observed in overall survival data .

Action Environment

The action, efficacy, and stability of F2334-0077 can be influenced by various environmental factors. These can include the presence of other medications, the patient’s overall health status, and specific genetic factors such as the presence of PIK3CA mutations

属性

IUPAC Name

2-[(3-methylphenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-6-5-7-15(12-14)13-23-18(25)17(24)22-11-10-21(19(22)20-23)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZPXMBAPIZIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。